Enhanced Lipophilicity vs. 2,2-Dimethyl Regioisomer and Unsubstituted Core
The 3,3-dimethyl substitution pattern confers higher calculated lipophilicity relative to the 2,2-dimethyl regioisomer and the unsubstituted 2,3-dihydrobenzofuran-7-ol. Specifically, the target compound's LogP is 2.29 versus 2.11 for the 2,2-dimethyl analog and 1.55 for the unsubstituted core . This ΔLogP of +0.18 (vs. 2,2-dimethyl) and +0.74 (vs. unsubstituted) translates to a measurable increase in hydrophobic character, which can influence membrane permeability, metabolic clearance, and chromatographic retention.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 (calculated) |
| Comparator Or Baseline | 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol (CAS 1563-38-8): LogP = 2.11; 2,3-Dihydrobenzofuran-7-ol (CAS 879093-09-1): LogP = 1.55 |
| Quantified Difference | ΔLogP = +0.18 vs. 2,2-dimethyl; +0.74 vs. unsubstituted |
| Conditions | Calculated LogP values from vendor technical datasheets (method not specified; consistent within single vendor source for unsubstituted and target compound) |
Why This Matters
Lipophilicity differences of this magnitude can alter a compound's behavior in reversed-phase chromatography, its predicted intestinal absorption, and its non-specific binding to membranes; researchers selecting a dihydrobenzofuran scaffold for ADME optimization or analytical method development must control for this specific methylation pattern to avoid confounding results.
